2-Morpholin-4-ylnaphthalene-1,4-dione
Description
2-Morpholin-4-ylnaphthalene-1,4-dione is a naphthoquinone derivative characterized by a morpholine substituent at the C2 position of the naphthalene-1,4-dione core. Naphthalene-1,4-dione (lawsone) is a naturally occurring compound with a planar aromatic system and two ketone groups at positions 1 and 2.
Properties
CAS No. |
24555-42-8 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-morpholin-4-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H13NO3/c16-13-9-12(15-5-7-18-8-6-15)14(17)11-4-2-1-3-10(11)13/h1-4,9H,5-8H2 |
InChI Key |
VEHBXPMGNIAHNU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-ylnaphthalene-1,4-dione typically involves the reaction of morpholine with 1,4-naphthoquinone . The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-Morpholin-4-ylnaphthalene-1,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-ylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the naphthoquinone moiety.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2-Morpholin-4-ylnaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-ylnaphthalene-1,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Effects : The morpholine group’s nitrogen and oxygen atoms may facilitate hydrogen bonding, improving solubility and bioavailability compared to methoxy or bulky triazole-linked groups. Methoxy derivatives rely on weaker C–H⋯O interactions for crystal stability .
Imidazolidin-2,4-dione Derivatives
Table 2: Pharmacologically Active 1,4-Dione Derivatives
Key Observations :
- Structural Divergence: Unlike naphthoquinones, imidazolidin-2,4-diones feature a five-membered ring with two ketone groups. Their bioactivity (e.g., cardiovascular or CNS effects) arises from aryl substituents rather than the dione core alone .
- Synthesis: These compounds are synthesized via Strecker reactions and subsequent cyclization, contrasting with the simpler substitution used for naphthoquinones .
Electronic and Crystallographic Differences
- Planarity and Interactions: Naphthalene-1,4-dione derivatives maintain planarity, enabling π–π stacking, whereas imidazolidin-diones adopt non-planar conformations due to their saturated rings .
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